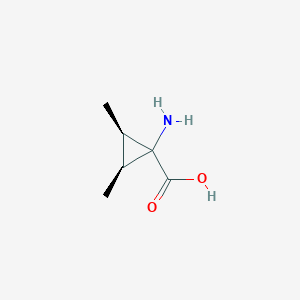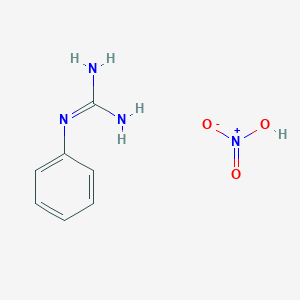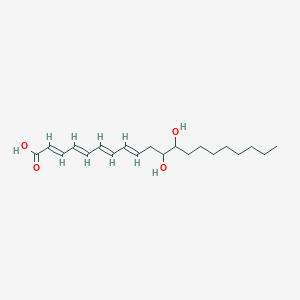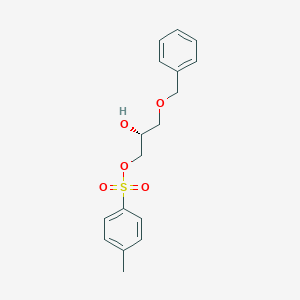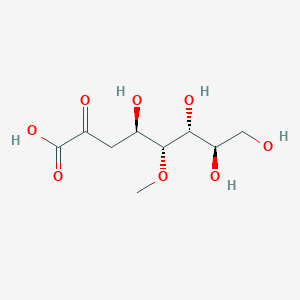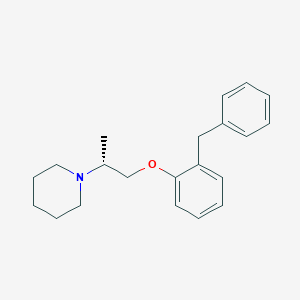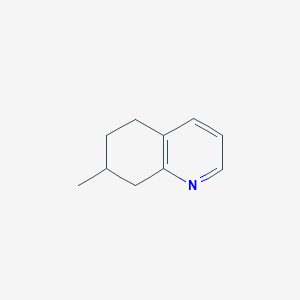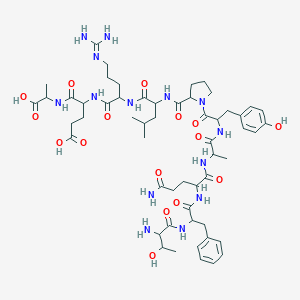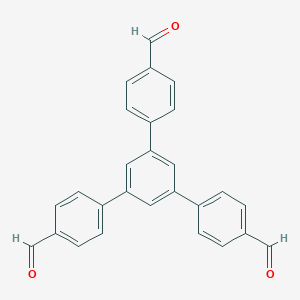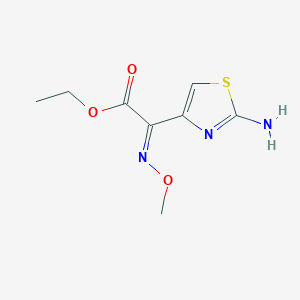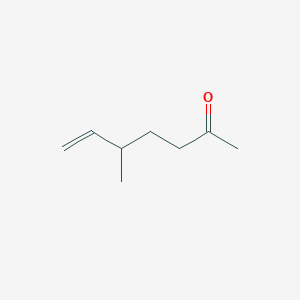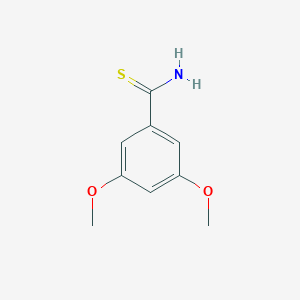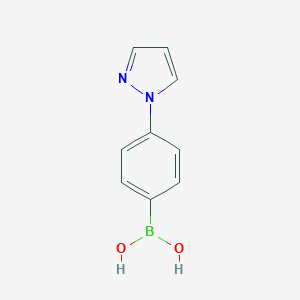
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to (4-(1H-Pyrazol-1-yl)phenyl)boronic acid often involves multi-step chemical processes, including diazotization, the Gomberg-Bachmann reaction, boronic acidification, and the Suzuki coupling reaction. For instance, a related compound, 4-(pyridin-2-yl)phenylboronic acid, was synthesized starting from 4-bromoaniline through these reactions, demonstrating the complexity and versatility of synthetic approaches for boronic acid derivatives (Gao Xi-cun, 2010). Furthermore, the synthesis and structural characterization of silylated or germylated pyrazoleboronic acids highlight the modification potential of the boronic acid group, enriching the chemical diversity and applications of these compounds (Krzysztof Durka et al., 2015).
Molecular Structure Analysis
The molecular structure of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid derivatives is crucial for their chemical reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. These studies reveal the geometry, electronic structure, and intermolecular interactions of boronic acid compounds, providing insights into their reactivity and potential applications. For example, the study of cyclic boron esterification offers insights into the structural requirements for achieving desirable optical properties, such as room-temperature phosphorescence and mechanoluminescence, in organic materials (Kai Zhang et al., 2018).
Chemical Reactions and Properties
Boronic acids are known for their versatility in chemical reactions, including Suzuki coupling, which is widely used in the synthesis of biaryl compounds. The presence of the pyrazole moiety in (4-(1H-Pyrazol-1-yl)phenyl)boronic acid adds to its reactivity, allowing for selective interactions and transformations. Studies on the protodeboronation of heteroaromatic boronic acids reveal the stability and reactivity patterns of these compounds under various conditions, highlighting the significance of the boronic acid moiety in synthetic chemistry (P. Cox et al., 2016).
Physical Properties Analysis
The physical properties of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used in chemical syntheses and material applications. For example, the study of hydrogen-bond-stabilized boron analogues of carboxylic acids sheds light on the unique properties of boronic acids and their potential as novel materials (Rui Guo et al., 2019).
Chemical Properties Analysis
The chemical properties of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, such as acidity, reactivity towards diols, and participation in coupling reactions, define its utility in organic synthesis and materials science. The ability of boronic acids to form reversible covalent bonds with diols is particularly significant for the development of sensors and recognition elements. The structural analysis of the acidity and reactivity of phenyl boronic acid-diol condensations provides valuable information on the interaction mechanisms and the factors influencing binding affinity and specificity (Stephanie A. Valenzuela et al., 2022).
科学的研究の応用
“(4-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a chemical compound with the linear formula C9H9BN2O2 . Pyrazole derivatives, such as this compound, have been found to have significant synthetic and biological importance .
- Organic Synthesis : Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities . It acts as both a directing and transforming group in organic synthesis .
- Transition Metal Chemosensors : Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .
-
Organometallic Reagents : This compound can be used as an organometallic reagent in various chemical reactions . Organometallic reagents are compounds containing metal-carbon bonds that are used in many important synthetic reactions.
-
Chemical Synthesis : It can be used in the synthesis of other chemical compounds . The boronic acid group can react with various compounds, making it a useful tool in the synthesis of complex molecules.
-
Chemosensors : Pyrazole derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These materials can be used to detect the presence of specific chemicals or ions.
-
Pharmaceutical Research : Pyrazole derivatives have significant synthetic and biological importance . They could potentially be used in the development of new drugs or therapeutic agents.
-
Material Science : Boronic acids, including this compound, have been used in the creation of polymers and plastics . They can form covalent bonds with other molecules, allowing them to be incorporated into larger structures.
-
Catalysis : Boronic acids can act as Lewis acids , accepting electrons from other molecules. This property makes them useful in certain types of catalytic reactions .
-
Biochemistry : Boronic acids can bind to sugars, making them useful in the detection and quantification of sugar molecules in biological samples .
-
Medicinal Chemistry : Boronic acids are used in the synthesis of a variety of medicinal compounds . They can be used to create complex molecules with potential therapeutic applications.
-
Chemical Sensors : Boronic acids can be used in the development of chemical sensors . They can react with certain types of molecules, causing a measurable change that can be used to detect the presence of these molecules.
-
Agricultural Chemistry : Pyrazole derivatives have been found to exhibit a diverse array of agricultural activities . They could potentially be used in the development of new pesticides or herbicides.
Safety And Hazards
特性
IUPAC Name |
(4-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMZKCCFLOJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586303 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid | |
CAS RN |
891270-35-2 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

